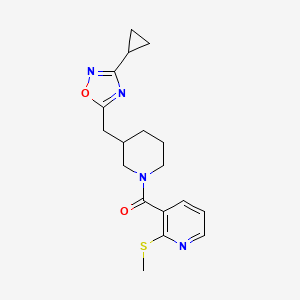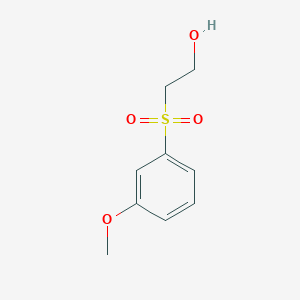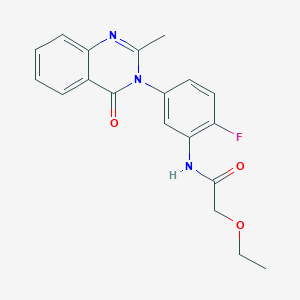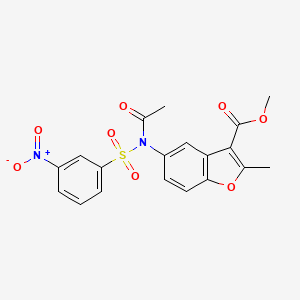
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical entity that appears to be a derivative of urea with a pyrimidinyl group and a phenyl group substituted with a tetramethyl dioxaborolane. This structure suggests potential utility in medicinal chemistry, particularly in the design of kinase inhibitors or antitumor agents, as indicated by the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related urea derivatives with pyrimidinyl groups has been reported to involve structure-based design and simple, efficient synthetic routes. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Although the exact synthesis of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is not detailed, similar synthetic strategies could be employed, involving the coupling of appropriate pyrimidinyl and phenyl isocyanates or isothiocyanates with a suitable amine.
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using techniques such as FT-IR, 1H and 13C-NMR spectroscopy, and elemental analysis . Quantum chemical calculations, such as those performed using the DFT/B3LYP method with a 6-311G(d,p) basis set, can provide insights into molecular properties like HOMO-LUMO energy gaps, ionization potential, and dipole moments . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Urea derivatives containing a pyrimidinyl group can be designed to participate in specific chemical reactions, particularly those relevant to biological activity. For instance, the introduction of a sulfide bridge between the phenyl and pyrimidinyl rings has been found to be critical for the biological activities of some ureas . The presence of the dioxaborolane group in the compound of interest suggests potential reactivity in cross-coupling reactions, commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The stability constants of iron(III) complexes formed by related N-hydroxyamide-containing heterocycles are an example of a chemical property that can be measured . The stability of such complexes is important for understanding the compound's behavior in biological systems. The solubility, melting point, and stability of the compound under physiological conditions would also be relevant properties to consider.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis and Analysis : Research has been dedicated to developing novel synthetic routes and characterizing the structural properties of compounds involving pyrimidinyl and dioxaborolan motifs. For instance, Huang et al. (2021) described the synthesis of boric acid ester intermediates with benzene rings, detailing a three-step substitution reaction and structural confirmation through various spectroscopic methods (Huang et al., 2021). These studies provide foundational knowledge for the manipulation and application of such compounds in further research.
Crystallographic and Conformational Analysis : Detailed crystallographic and conformational analyses have been conducted to understand the molecular structures better. Research by Huang et al. (2021) utilized X-ray diffraction and density functional theory (DFT) to compare molecular structures, offering insights into the physicochemical properties and potential applications of these compounds (Huang et al., 2021).
Potential Applications in Medicinal Chemistry
Anticancer Agents : Li et al. (2019) explored derivatives of urea with pyrimidinyl motifs as receptor tyrosine kinase inhibitors, showing potent activity against chronic myeloid leukemia (CML) and indicating a potential pathway for cancer treatment through the modulation of the PI3K/AKT signaling pathway (Li et al., 2019).
Antioxidant Activity : George et al. (2010) synthesized and evaluated the antioxidant activity of pyrimidinone derivatives, showing the therapeutic potential of such compounds in oxidative stress-related diseases (George et al., 2010).
Antimicrobial and Antiparkinsonian Activity : Studies have also revealed the antimicrobial and antiparkinsonian activities of pyrimidine derivatives, suggesting their utility in developing treatments for infectious diseases and Parkinson's disease, respectively (Azam et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyrimidin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN4O3/c1-16(2)17(3,4)25-18(24-16)12-6-8-13(9-7-12)21-15(23)22-14-19-10-5-11-20-14/h5-11H,1-4H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOVEWOGGCEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)



![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)
